molecular formula C20H16N2O5 B2778911 N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide CAS No. 853351-16-3

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide

Cat. No.: B2778911
CAS No.: 853351-16-3
M. Wt: 364.357
InChI Key: SHXIVJKFGAYDPD-ZRDIBKRKSA-N
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Description

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the key intermediates, such as 4-methoxybenzaldehyde and 3-nitrobenzaldehyde. These intermediates undergo a series of reactions, including condensation, cyclization, and amide formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methoxyphenyl)-3-(5-(4-nitrophenyl)-2-furyl)-2-propenamide
  • N-(4-Methoxyphenyl)-3-(5-(2-nitrophenyl)-2-furyl)-2-propenamide
  • N-(4-Methoxyphenyl)-3-(5-(3-aminophenyl)-2-furyl)-2-propenamide

Uniqueness

N-(4-Methoxyphenyl)-3-(5-(3-nitrophenyl)-2-furyl)-2-propenamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

(E)-N-(4-methoxyphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O5/c1-26-17-7-5-15(6-8-17)21-20(23)12-10-18-9-11-19(27-18)14-3-2-4-16(13-14)22(24)25/h2-13H,1H3,(H,21,23)/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHXIVJKFGAYDPD-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853351-16-3
Record name N-(4-METHOXYPHENYL)-3-(5-(3-NITROPHENYL)-2-FURYL)-2-PROPENAMIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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